N'~3~-[(4-FLUOROPHENYL)METHYLENE]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOHYDRAZIDE
Description
N’-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a compound that belongs to the class of imidazopyridine derivatives. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties
Properties
Molecular Formula |
C16H13FN4O |
|---|---|
Molecular Weight |
296.3g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13FN4O/c1-11-15(21-9-3-2-4-14(21)19-11)16(22)20-18-10-12-5-7-13(17)8-6-12/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
YTQCJEKPHABARY-VCHYOVAHSA-N |
SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=C(C=C3)F |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=C(C=C3)F |
solubility |
2.4 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can be achieved through a multi-step process involving the condensation of appropriate starting materials. One efficient method involves the use of cyanoacetohydrazide, 4-fluorobenzaldehyde, and 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide in a solvent mixture of water and ethanol. The reaction proceeds through a sequence of steps including N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization . This catalyst-free approach is highlighted by its operational simplicity, clean reaction profile, and tolerance of a wide variety of functional groups.
Chemical Reactions Analysis
N’-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its antiviral and antifungal properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound induces apoptosis by increasing the number of cells in the G0/G1 phase and causing nuclear condensation and fragmentation . Molecular docking studies have shown that the compound interacts with key residues in target proteins, such as Lys627 and Asp836, through hydrogen bonding and other interactions .
Comparison with Similar Compounds
N’-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can be compared with other similar compounds, such as:
N’-(4-fluorobenzylidene)-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide: This compound also contains a fluorobenzylidene group and exhibits similar biological activities.
N’-(2-fluorobenzylidene)benzohydrazide: Another fluorobenzylidene derivative with applications in sensor development and biological research.
The uniqueness of N’-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide lies in its imidazopyridine core, which imparts distinct pharmacological properties and enhances its potential for various applications.
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